1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid
Overview
Description
1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H5NO4. It is known for its unique structure, which includes a pyridine ring substituted with hydroxyl and carboxylic acid groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid can be synthesized through the hydroxylation of pyridine-2-carboxylic acid. One method involves the use of Alcaligenes faecalis (DSM 6269), which induces regiospecific hydroxylation of pyridine-2-carboxylic acid to yield the desired compound . Another synthetic route involves the reaction of 6-hydroxy-picolinic acid with peracetic acid in acetic acid, followed by refluxing with potassium hydroxide .
Industrial Production Methods: Industrial production of this compound typically involves microbial hydroxylation processes due to their efficiency and specificity. The use of microbial strains like Alcaligenes faecalis allows for the large-scale production of this compound with high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research has shown its potential in neuroprotection, particularly in models of Parkinson’s disease.
Mechanism of Action
The mechanism of action of 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as a metallo β-lactamase inhibitor, it binds to the active site of the enzyme, preventing it from hydrolyzing β-lactam antibiotics . In neuroprotection, the compound chelates iron, reducing oxidative stress and protecting dopaminergic neurons .
Comparison with Similar Compounds
- 1-Hydroxypyridine-2(1H)-thione-6-carboxylic acid
- 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids
- 2-oxo(thioxo)-1,2-dihydropyridine-3-carboxamide
Uniqueness: 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid stands out due to its specific hydroxyl and carboxylic acid substitutions on the pyridine ring, which confer unique chemical reactivity and biological activity. Its ability to act as a metallo β-lactamase inhibitor with low cytotoxicity makes it particularly valuable in the development of new antibacterial therapies .
Properties
IUPAC Name |
1-hydroxy-6-oxopyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO4/c8-5-3-1-2-4(6(9)10)7(5)11/h1-3,11H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEZBSWVHDOAFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C(=C1)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90454553 | |
Record name | 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90454553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94781-89-2 | |
Record name | 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90454553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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